molecular formula C15H19N3O3S B7016373 N-[(4-aminooxan-4-yl)methyl]isoquinoline-5-sulfonamide

N-[(4-aminooxan-4-yl)methyl]isoquinoline-5-sulfonamide

Cat. No.: B7016373
M. Wt: 321.4 g/mol
InChI Key: VOFSDILNRSLDHQ-UHFFFAOYSA-N
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Description

N-[(4-aminooxan-4-yl)methyl]isoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core and a sulfonamide group, making it a valuable candidate for various chemical and biological applications.

Properties

IUPAC Name

N-[(4-aminooxan-4-yl)methyl]isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c16-15(5-8-21-9-6-15)11-18-22(19,20)14-3-1-2-12-10-17-7-4-13(12)14/h1-4,7,10,18H,5-6,8-9,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFSDILNRSLDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminooxan-4-yl)methyl]isoquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ringCommon reagents used in these reactions include sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminooxan-4-yl)methyl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-aminooxan-4-yl)methyl]isoquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-aminooxan-4-yl)methyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoquinoline core may interact with nucleic acids or other biomolecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-aminooxan-4-yl)methyl]isoquinoline-5-sulfonamide stands out due to its unique combination of an isoquinoline core and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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